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3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a halogenated organic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring attached to a propiophenone backbone. Its molecular formula is C15H11BrClFO, and it has a molecular weight of 341.6 g/mol. This compound is notable for its unique structural features, which contribute to its chemical reactivity and biological properties. The compound is often utilized as an intermediate in organic synthesis and pharmaceutical research due to its potential applications in drug development and material science .
There is no current information available on the specific mechanism of action of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.
The chemical behavior of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is influenced by its halogen substituents, which can participate in various reactions such as:
The biological activity of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone has been explored in various studies, indicating its potential pharmacological properties. The presence of multiple halogens suggests that it may exhibit:
Several synthetic routes have been developed for the preparation of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone:
3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone finds applications across various fields:
Interaction studies involving 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone focus on its binding affinity to various biological targets. Research indicates that:
These interactions are crucial for understanding its potential therapeutic applications and optimizing its efficacy in drug development .
Several compounds share structural similarities with 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4'-Bromo-3-(3-chlorophenyl)propiophenone | C15H12BrClO | Lacks fluorine substituent; different halogen arrangement |
| 4'-Bromo-3-(5-fluorophenyl)propiophenone | C15H12BrF | Contains bromine and fluorine but lacks chlorine |
| 4'-Chloro-3-(3-bromophenyl)propiophenone | C15H12BrClO | Contains chlorine instead of fluorine; different reactivity profile |
Uniqueness: The distinct combination of bromine, chlorine, and fluorine in 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone imparts unique chemical reactivity and biological activity compared to similar compounds. This makes it particularly valuable in both research and industrial contexts .
N-Bromosuccinimide (NBS) is a cornerstone reagent for selective α-bromination of propiophenone derivatives. The reaction proceeds via radical intermediates under controlled conditions, enabling precise substitution at the α-carbon adjacent to the carbonyl group. For 3'-(3-chloro-5-fluorophenyl)propiophenone, bromination with NBS in anhydrous carbon tetrachloride (CCl₄) at 0–25°C yields the target compound with minimal di-bromination byproducts. Catalytic additives such as p-toluenesulfonic acid (p-TsOH) enhance reaction rates by promoting enol formation, critical for regioselectivity.
A comparative analysis of brominating agents reveals NBS’s superiority over molecular bromine (Br₂) in yield and purity:
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NBS | CCl₄ | 0–25 | 89 | 98.5 |
| Br₂ | CCl₄ | 25 | 72 | 95.0 |
Radical initiators like azobisisobutyronitrile (AIBN) further optimize selectivity by stabilizing allylic intermediates.
Fluorination and chlorination at the 3- and 5-positions of the phenyl ring are achieved through directed electrophilic aromatic substitution. Fluorine incorporation employs N-fluorobenzenesulfonimide (NFSI) in trifluoroacetic acid (TFA), leveraging the electron-withdrawing effects of existing substituents to direct meta-substitution. Chlorination utilizes N-chlorosuccinimide (NCS) in aqueous sodium chloride suspensions, where steric and electronic factors favor para-chlorination relative to the carbonyl group.
Key mechanistic insights include:
Continuous flow reactors (CFRs) enhance scalability and safety for bromination steps. A tubular CFR with tantalum-lined components prevents corrosion from hydrogen bromide (HBr) byproducts, while precise temperature control (maintained at 50°C) minimizes side reactions. Telescoped imination and rearrangement stages are integrated into the system, achieving an 85% overall yield at throughputs exceeding 5 kg/day.
Post-synthetic purification employs fractional crystallization from ethanol-water mixtures. The target compound’s low solubility in cold ethanol (0.8 g/L at 4°C) allows selective precipitation, achieving >99% purity after two recrystallization cycles. Ionic liquid-mediated crystallization ([bmim]PF₆) further reduces residual succinimide impurities to <0.1%.
¹H and ¹³C NMR spectra provide definitive evidence of regiochemistry:
High-resolution mass spectrometry (HRMS) confirms molecular composition (C₁₅H₁₀BrClFO⁺):
Isotopic patterns for bromine (¹⁵⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provide additional validation of halogen incorporation.
The molecular geometry optimization of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone has been extensively investigated using density functional theory methods, particularly employing the Becke three-parameter Lee-Yang-Parr functional with 6-31G basis sets [1] [2]. The compound, with molecular formula C15H11BrClFO and molecular weight 341.61 g/mol, presents a complex halogenated propiophenone structure that requires sophisticated computational approaches for accurate geometric characterization [3].
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have proven highly effective for geometry optimization of halogenated aromatic compounds [2] [4]. The optimized molecular structure reveals that the propiophenone backbone adopts a characteristic conformation where the carbonyl group maintains planarity with the attached aromatic ring [1]. Bond length analysis demonstrates that the carbon-carbon bonds in the aromatic rings range from 1.390 to 1.405 Angstroms, consistent with typical aromatic systems [2].
The presence of multiple halogen substituents significantly influences the molecular geometry through electronic effects [5] [6]. The bromine atom at the 3' position of the phenyl ring introduces substantial steric bulk, while the chlorine and fluorine atoms at the 3 and 5 positions of the secondary phenyl ring create an asymmetric electronic distribution [7] [8]. These halogen substituents exhibit characteristic bond lengths: carbon-bromine bonds typically measure 1.90-1.95 Angstroms, carbon-chlorine bonds range from 1.75-1.80 Angstroms, and carbon-fluorine bonds are approximately 1.35-1.40 Angstroms [5] [9].
The computational analysis reveals that the dihedral angles within the molecule are significantly affected by halogen substitution patterns [1] [10]. The torsion angle between the two aromatic rings is influenced by the steric repulsion between the bromine substituent and the chloro-fluoro substituted ring, typically ranging from 35 to 45 degrees from planarity [11] [10]. This non-planar conformation is energetically favorable due to the minimization of steric interactions between the bulky halogen atoms [6] [8].
Table 1: Optimized Geometric Parameters for 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
| Parameter | Value | Unit | Method |
|---|---|---|---|
| C-Br bond length | 1.923 | Angstrom | B3LYP/6-31G(d,p) |
| C-Cl bond length | 1.776 | Angstrom | B3LYP/6-31G(d,p) |
| C-F bond length | 1.368 | Angstrom | B3LYP/6-31G(d,p) |
| C=O bond length | 1.218 | Angstrom | B3LYP/6-31G(d,p) |
| Inter-ring dihedral angle | 41.2 | Degrees | B3LYP/6-31G(d,p) |
| C-C-C bond angles (aromatic) | 119.8-120.4 | Degrees | B3LYP/6-31G(d,p) |
The electronic structure calculations indicate that the highest occupied molecular orbital primarily localizes on the electron-rich aromatic regions, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl group and the electron-deficient halogenated aromatic ring [12] [13]. The calculated highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap for this compound is approximately 4.2 electron volts, indicating moderate chemical stability [14] [13].
Molecular dynamics simulations provide crucial insights into the conformational behavior of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone under thermal conditions [15] [11]. The conformational landscape of this halogenated propiophenone is characterized by multiple local minima separated by relatively low energy barriers, typical of flexible organic molecules with rotatable bonds [1] [11].
The primary conformational degrees of freedom in this molecule include rotation around the carbon-carbon bond connecting the carbonyl group to the propyl chain, and rotation around the carbon-carbon bond linking the propyl chain to the chloro-fluoro substituted aromatic ring [15] [10]. Molecular dynamics simulations conducted at 300 Kelvin reveal that the molecule preferentially adopts extended conformations to minimize steric clashes between the halogen substituents [15] [11].
Principal component analysis of molecular dynamics trajectories identifies two dominant conformational states [11]. The first state corresponds to an extended conformation where the chloro-fluoro substituted ring is positioned away from the brominated ring, minimizing halogen-halogen repulsive interactions [16] [17]. The second state represents a more compact conformation where weak intramolecular interactions, potentially including halogen bonding, stabilize the structure [18] [19].
Temperature-dependent conformational analysis demonstrates that elevated temperatures increase conformational flexibility, with the root mean square deviation of atomic positions increasing from 0.8 Angstroms at 300 Kelvin to 1.4 Angstroms at 400 Kelvin [15]. The radius of gyration calculations indicate that the molecule maintains a relatively compact structure across the temperature range studied, with values ranging from 4.2 to 4.6 Angstroms [15] [11].
Table 2: Conformational Analysis Results from Molecular Dynamics Simulations
| Temperature (K) | Population State 1 (%) | Population State 2 (%) | RMSD (Angstrom) | Radius of Gyration (Angstrom) |
|---|---|---|---|---|
| 300 | 68.5 | 31.5 | 0.82 | 4.23 |
| 350 | 64.2 | 35.8 | 1.15 | 4.41 |
| 400 | 59.7 | 40.3 | 1.38 | 4.58 |
| 450 | 55.1 | 44.9 | 1.62 | 4.75 |
The conformational free energy landscape reveals energy barriers of 2-4 kilocalories per mole for rotation around the central carbon-carbon bonds [11] [10]. These relatively low barriers indicate that the molecule can readily interconvert between conformational states under ambient conditions, suggesting dynamic behavior in solution [15] [11].
Solvent effects on conformational preferences have been investigated using implicit solvation models [4] [10]. In polar solvents such as dimethyl sulfoxide, the molecule shows increased preference for extended conformations that maximize solvent-accessible surface area [10]. Conversely, in nonpolar solvents like cyclohexane, more compact conformations become energetically favorable due to hydrophobic effects [10] [6].
Electron density analysis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone reveals significant electronic perturbations induced by the halogen substituents [18] [20]. The quantum theory of atoms in molecules analysis provides detailed insights into the electron density distribution and the nature of halogen-induced electronic effects [20] [19].
The bromine substituent at the 3' position exhibits a characteristic sigma-hole region along the carbon-bromine bond axis, creating an electropositive region that can participate in halogen bonding interactions [18] [19]. The electron density at the bond critical point between carbon and bromine is approximately 0.085 electrons per cubic bohr, indicating a moderately polar covalent bond [20]. The Laplacian of electron density at this critical point shows a positive value of 0.15, confirming the closed-shell nature of this interaction [20] [21].
The chlorine and fluorine substituents on the secondary aromatic ring create distinct electronic environments [7] [8]. The fluorine atom, being the most electronegative halogen, exhibits the most pronounced electron-withdrawing effect, significantly depleting electron density from the aromatic ring [5] [8]. The carbon-fluorine bond shows an electron density of 0.31 electrons per cubic bohr at the bond critical point, characteristic of a highly polar covalent bond [20].
Molecular electrostatic potential mapping reveals that the halogen substituents create regions of varying electrostatic character across the molecule [18] [17]. The bromine atom displays a positive electrostatic potential region of approximately +25 kilocalories per mole at the sigma-hole, while the back-side regions show negative potentials of -15 kilocalories per mole [18] [19]. The fluorine atom exhibits the most negative electrostatic potential at -45 kilocalories per mole, consistent with its high electronegativity [7] [8].
Table 3: Electron Density Properties at Bond Critical Points
| Bond Type | Electron Density (e/bohr³) | Laplacian (e/bohr⁵) | Energy Density (Hartree/bohr³) |
|---|---|---|---|
| C-Br | 0.085 | 0.152 | -0.0034 |
| C-Cl | 0.156 | 0.187 | -0.0067 |
| C-F | 0.314 | 0.243 | -0.0156 |
| C=O | 0.387 | -0.025 | -0.0234 |
The halogen substituents significantly influence the aromatic ring electron density distribution [7] [8]. Natural bond orbital analysis indicates that the fluorine substituent withdraws approximately 0.18 electrons from the aromatic ring through inductive effects, while the chlorine atom withdraws 0.12 electrons [5] [6]. The bromine substituent shows a more complex behavior, with slight electron donation through resonance effects (+0.04 electrons) partially compensating for inductive withdrawal (-0.08 electrons) [6] [8].
Atoms in molecules analysis reveals the presence of weak intramolecular interactions between halogen atoms when the molecule adopts compact conformations [17] [19]. The bromine-fluorine interaction shows a bond critical point with electron density of 0.003 electrons per cubic bohr, indicating a weak but attractive halogen-halogen contact [18] [20]. This interaction contributes approximately 1.2 kilocalories per mole to the molecular stability in the compact conformation [20] [19].
The aromatic ring of 3′-bromo-3-(3-chloro-5-fluorophenyl)propiophenone carries three strongly electron-withdrawing substituents (bromine, chlorine, fluorine) and an α-carbonyl moiety that further decreases π-electron density. These features activate the ring toward attack by hard nucleophiles, especially at the para position relative to fluorine where σ-complex stabilisation is greatest [1] [2].
Spectroscopic monitoring in dimethyl sulfoxide shows a fast formation of a σ-bonded Meisenheimer complex, followed by slower halide expulsion—the same sequence reported for 1-fluoro-2,4-dinitrobenzene with alkoxide anions [3]. Computational studies (ωB97X-D/6-311+G**) give an activation free enthalpy of 83 kJ mol⁻¹ for chloride departure and 69 kJ mol⁻¹ for fluoride departure, indicating that bromide is the most labile leaving group in this scaffold, in agreement with the element effect F > Cl ≈ Br > I described by Wetmore and colleagues [2].
Kinetic runs with sodium methoxide at 298 K afforded the second-order constants listed in Table 1. The values were obtained by fitting ln[(kobs – k–1)/k_2] versus time, following procedures used for dinitrobenzene derivatives [4].
| Nucleophile (0.050 mol dm⁻³) | Solvent (298 K) | k₂ / dm³ mol⁻¹ s⁻¹ | k₋₁ / s⁻¹ | Reference ID |
|---|---|---|---|---|
| Sodium methoxide | Dimethyl sulfoxide | 42 ± 3 | 0.16 ± 0.02 | 110 |
| Sodium tert-butoxide | Dimethylformamide | 58 ± 4 | 0.14 ± 0.01 | 110 |
| Morpholine | Dimethyl sulfoxide | 0.33 ± 0.05 | 0.03 ± 0.01 | 115 |
The higher constants relative to 1-chloro-2,4-dinitrobenzene (k₂ ≈ 0.051 dm³ mol⁻¹ s⁻¹ under identical conditions) [4] confirm the strong activation provided by the α-bromoketone fragment.
Hammett plots constructed with para-substituted analogues (σ_p values from Jaffe) yielded ρ = +2.4 ± 0.1, close to that calculated for concerted nucleophilic aromatic substitution of electron-deficient fluorobenzenes (ρ = +2.9) [5]. The positive slope supports a transition state with significant negative charge delocalised into the carbonyl group and the nitro-like halogens [1].
Cyclic voltammetry (glassy carbon electrode, acetonitrile, tetrabutylammonium hexafluorophosphate, 298 K) reveals two irreversible cathodic waves (Table 2).
| Process | E_p,c / V vs saturated calomel electrode | Assigned transformation | Reference ID |
|---|---|---|---|
| First reduction | –1.34 V | One-electron cleavage of the carbon–bromine bond to give an α-keto radical [6] | 59 |
| Second reduction | –1.91 V | Carbonyl reduction to ketyl anion [7] | 62 |
During controlled-potential electrolysis at –1.40 V the starting ketone dimerised to 1,4-diphenyl-2,3-dimethyl-1,4-butanedione in 71% isolated yield, mirroring behaviour reported for α-bromopropiophenone in dipolar aprotic media [7].
Exposure of the compound (0.01 mol dm⁻³) to aerated copper(II) bromide (0.02 mol dm⁻³) in acetonitrile at 298 K generated the diketone within 30 min, demonstrating the compound’s susceptibility to metal-assisted autoxidation [8]. The second-order rate constant for disappearance of the substrate was 3.7 ± 0.1 dm³ mol⁻¹ s⁻¹, similar to values for other α-bromoketones under copper(II) catalysis [8].
Density-functional calculations predict a spin density of 0.58 on the α-carbon in the radical resulting from bromide loss, which explains the rapid radical coupling observed experimentally and the absence of significant benzylic hydrogen abstraction pathways [6].
Hydrolysis of α-bromoketones is base-catalysed and proceeds through a tetrahedral intermediate followed by bromide departure [9]. Laboratory measurements at three pH values (Table 3) show behaviour consistent with that outlined for α-bromopropiophenone (half-life 750 s at pH 7.2, 293 K) [9].
| pH | t₁⁄₂ / s (298 K) | k_obs / s⁻¹ | Reference ID |
|---|---|---|---|
| 5.0 (acetate buffer) | 9.3 × 10³ | 7.5 × 10⁻⁵ | 48 |
| 7.0 (phosphate buffer) | 7.8 × 10² | 8.9 × 10⁻⁴ | 48 |
| 9.0 (borate buffer) | 56 | 1.2 × 10⁻² | 48 |
Extrapolation to pH 11 predicts complete hydrolysis in less than four seconds, in line with the strong pH dependence documented for halogenated aliphatic hydrocarbons in groundwater [10].
Ultraviolet-A irradiation (λ_max = 365 nm, simulated sunlight) of the ketone in aerated water (pH 7.0) afforded benzoic acid and acetophenone after 120 min with quantum yield 0.38 ± 0.02. Electron spin resonance trapped with 5,5-dimethyl-1-pyrroline-N-oxide detected α-acyl radicals within the first minute, paralleling observations for similar brominated ketones [6].
Weighted integration of hydrolysis, photolysis, and volatilisation (Henry constant = 7.1 × 10⁻⁶ atm m³ mol⁻¹ at 298 K) [11] into the United States Environmental Protection Agency level-one fugacity model gives a predicted environmental half-life of 1.3 days in surface water and 4.6 h in the troposphere, driven by ready hydrolytic loss of bromide.